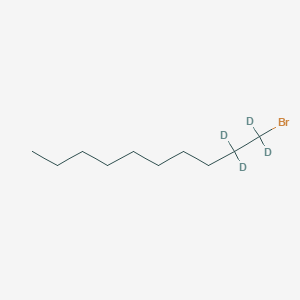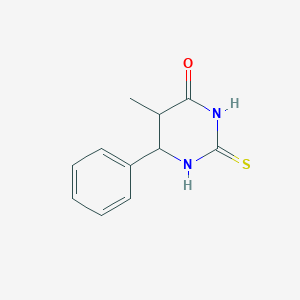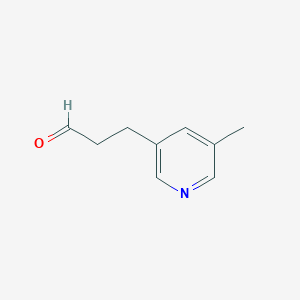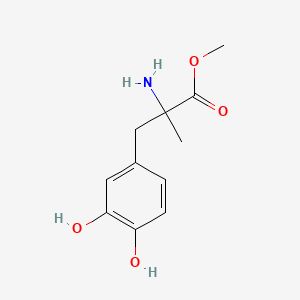
Hexadecanoic-11,11-d2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic-11,11-d2 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecenoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecanoic-11,11-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction reactions can convert it into hexadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoic acids.
Applications De Recherche Scientifique
Hexadecanoic-11,11-d2 acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of hexadecanoic-11,11-d2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural hexadecanoic acid. The deuterium atoms provide a unique signature that allows researchers to track its metabolic fate using mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Hexadecanoic acid (Palmitic acid): The non-deuterated analog.
Hexadecanoic-9,9-d2 acid: Another deuterium-labeled variant with deuterium atoms at the 9th carbon position.
Uniqueness: Hexadecanoic-11,11-d2 acid is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies. The position of the deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C16H32O2 |
|---|---|
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
11,11-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2 |
Clé InChI |
IPCSVZSSVZVIGE-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)



![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)


![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)


![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
